![molecular formula C19H26O B580222 (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one CAS No. 17976-02-2](/img/structure/B580222.png)
(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an endogenous steroid that has been described as having potent pheromone-like activities in humans . This compound is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase . Androstadienone is often linked to sexual attraction and has broader social-emotional functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one typically involves the conversion of androstadienol through the action of 3β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidation of the hydroxyl group at the 3-position to a keto group, resulting in the formation of androstadienone.
Industrial Production Methods: Industrial production of this compound can involve microbial transformation processes. For example, Mycobacterium strains can be engineered to convert phytosterols into steroidal compounds, including androstadienone . These processes often involve multiple enzymatic steps and genetic modifications to enhance yield and efficiency.
化学反应分析
Types of Reactions: (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as androstenone.
Reduction: Reduction of the keto group to form hydroxysteroids.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used for epoxidation reactions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of keto groups.
Major Products:
Oxidation: Androstenone and its derivatives.
Reduction: Hydroxysteroids such as 3β-hydroxyandrost-5-en-17-one.
科学研究应用
(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role as a pheromone and its effects on social and sexual behavior.
Medicine: Investigated for its potential therapeutic effects on mood and emotional processing.
Industry: Utilized in the production of fragrances and as a component in male perfumes.
作用机制
The mechanism of action of (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one involves its interaction with olfactory receptors in the nasal cavity. This interaction triggers a cascade of neural responses that influence emotional and social behaviors . The compound is believed to modulate the activity of the hypothalamus, a brain region involved in emotional processing and social behavior .
相似化合物的比较
Androstenone: A more potent and odorous pheromone derived from androstadienone.
Androstenol: Another steroidal pheromone with similar effects on social behavior.
Uniqueness: (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one is unique in its ability to influence both sexual attraction and broader social-emotional functions. Unlike androstenone, which primarily affects sexual attraction, androstadienone has a more comprehensive impact on emotional processing and social interactions .
属性
CAS 编号 |
17976-02-2 |
|---|---|
分子式 |
C19H26O |
分子量 |
270.416 |
IUPAC 名称 |
(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C19H26O/c1-18-10-8-16-15(17(18)11-14(20)12-18)7-6-13-5-3-4-9-19(13,16)2/h3,5-6,15-17H,4,7-12H2,1-2H3/t15-,16+,17+,18-,19+/m1/s1 |
InChI 键 |
JBDIKNIWQYCFAU-SPOLIRPYSA-N |
SMILES |
CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC=C4)C |
同义词 |
3,5-Androstadien-16-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


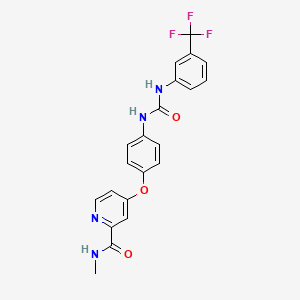
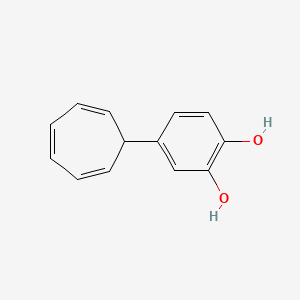

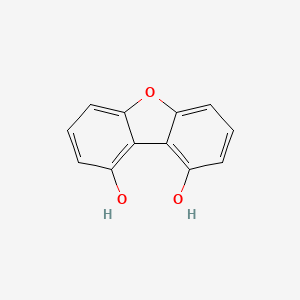
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B580151.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)
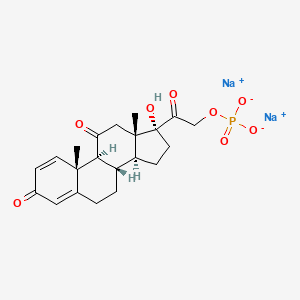
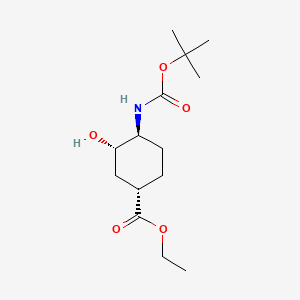
![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)
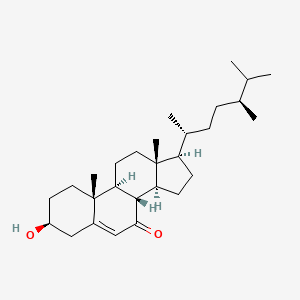
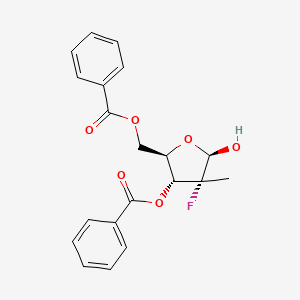
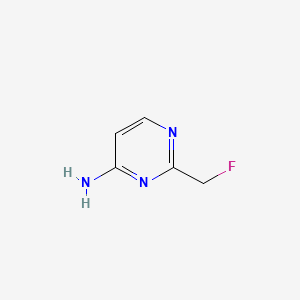
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
